molecular formula C10H11NO4 B1309966 (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene CAS No. 2815-67-0

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

Cat. No.: B1309966
CAS No.: 2815-67-0
M. Wt: 209.2 g/mol
InChI Key: OFJZSDMKKDTNHZ-VOTSOKGWSA-N
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Description

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a nitrovinyl group attached to a dimethoxybenzene ring

Scientific Research Applications

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene typically involves the reaction of nitromethane with benzaldehyde derivatives under basic conditions. One common method is the aldol condensation reaction, where nitromethane is reacted with a benzaldehyde derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is unique due to the presence of both methoxy and nitrovinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJZSDMKKDTNHZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-67-0, 37630-20-9
Record name NSC184401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC93685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trans-2,3-dimethoxy-beta-nitrostyrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2,3-Dimethoxy-benzaldehyde is reacted with nitromethane to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
Reactant of Route 2
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
Customer
Q & A

Q1: What is the significance of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene in the synthesis of (+/-)-latifine and (+/-)-cherylline dimethyl ethers?

A1: this compound serves as a crucial starting material in the synthesis of these compounds. The synthesis, as described in the research paper [], utilizes a key Michael type addition reaction. In this step, p-methoxybenzene magnesium bromide is reacted with this compound. This reaction leads to the formation of a crucial intermediate, which then undergoes further transformations, including reduction, Pictet-Spengler cyclization, and reductive N-methylation, ultimately leading to the target molecules of (+/-)-latifine and (+/-)-cherylline dimethyl ethers.

Q2: Are there alternative synthetic routes to (+/-)-latifine and (+/-)-cherylline dimethyl ethers that don't utilize this compound?

A2: While the research paper focuses on a specific synthetic route utilizing this compound [], exploring alternative synthetic strategies is an important aspect of organic chemistry. It is possible that other routes, potentially employing different starting materials or reaction conditions, could be investigated for the synthesis of these compounds. Further research and exploration of the chemical literature would be needed to definitively identify alternative synthetic routes.

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